molecular formula C26H34F3N3O3S B055975 Flosatidil CAS No. 113593-34-3

Flosatidil

Cat. No. B055975
CAS RN: 113593-34-3
M. Wt: 525.6 g/mol
InChI Key: MJOGWNMYQLVUOU-UHFFFAOYSA-N
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Description

Flosatidil is a small molecule voltage-gated calcium channel complex (VDCCs) blocker used for the treatment of neurological disorders and cardiovascular diseases .


Molecular Structure Analysis

Flosatidil has a molecular formula of C26H34F3N3O3S . It contains 71 bonds in total, including 37 non-H bonds, 14 multiple bonds, 12 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .

Scientific Research Applications

  • Fructus Lycii, Rehmanniae Radix Praeparata, and Paeonia lactiflora in Age-related Macular Degeneration Treatment :

    • Study : "Exploration of the Effect and Mechanism of Fructus Lycii, Rehmanniae Radix Praeparata, and Paeonia lactiflora in the Treatment of AMD Based on Network Pharmacology and in vitro Experimental Verification" (Chen et al., 2021).
    • Journal : Drug Design, Development and Therapy.
    • Findings : The study demonstrated that these herbs reduce oxidative stress and apoptosis in retinal pigment epithelial cells, suggesting their potential in treating age-related macular degeneration (AMD).
    • Details : Link to Study.
  • Sophora flavescens Aiton in Dermatitis Treatment :

    • Study : "Effect of Sophora flavescens Aiton extract on degranulation of mast cells and contact dermatitis induced by dinitrofluorobenzene in mice" (Kim et al., 2012).
    • Journal : Journal of Ethnopharmacology.
    • Findings : The study found that Sophora flavescens Aiton has anti-allergic and anti-inflammatory effects, suggesting its potential for treating allergic skin diseases.
    • Details : Link to Study.
  • Xiaoyaosan in Depression Treatment :

    • Study : "Metabolomics study on the anti-depression effect of xiaoyaosan on rat model of chronic unpredictable mild stress" (Dai et al., 2010).
    • Journal : Journal of Ethnopharmacology.
    • Findings : The study used a metabolomics approach to evaluate xiaoyaosan's efficacy on a rat model of chronic unpredictable mild stress, showing its potential anti-depression effects.
    • Details : Link to Study.

properties

IUPAC Name

2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGWNMYQLVUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869571
Record name 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flosatidil

CAS RN

113593-34-3
Record name Flosatidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113593343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOSATIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19S89CMO38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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